molecular formula C10H6F2N2O B1333774 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 875664-59-8

3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1333774
CAS RN: 875664-59-8
M. Wt: 208.16 g/mol
InChI Key: WYPNQEHRMYDLFU-UHFFFAOYSA-N
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Description

3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde (DFPCA) is a compound of interest in the field of synthetic organic chemistry. It is a versatile chemical agent with a wide range of applications in various scientific fields. It can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a substrate in enzymatic reactions. DFPCA is also a useful tool in the study of biochemical mechanisms and physiological processes.

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • Novel multifluorinated pyrazolone-5-one derivatives, including compounds related to 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde, have been synthesized using both conventional and non-conventional methods. These methods highlight the importance of eco-friendly conditions in chemical synthesis (Gadakh et al., 2010).
  • Chemical Characterization and Structural Studies :

    • The compound 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized using the Vilsmeier–Haack reaction, and its structure was characterized through various spectroscopic analyses, such as IR, 1H-NMR, 13C-NMR, and HRMS (Kumar et al., 2018).
  • Derivative Synthesis and Properties :

    • A series of pyrazole-based derivatives, synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, exhibited solid-state emissions in the range of 441–604 nm. These derivatives demonstrate significant potential for applications in materials science, particularly in the field of optoelectronics (Lanke & Sekar, 2016).
  • Antimicrobial and Antioxidant Activities :

    • Chitosan Schiff bases derived from pyrazole carbaldehydes, including analogs of this compound, displayed antimicrobial activity against various bacterial and fungal strains. Their biological activities highlight their potential in pharmaceutical and biomedical applications (Hamed et al., 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

5-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-1-6(2-9(12)3-8)10-7(5-15)4-13-14-10/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPNQEHRMYDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382469
Record name 5-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

875664-59-8
Record name 5-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-59-8
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